molecular formula C7H6ClN3 B1305082 3-Chloro-4-hydrazinobenzonitrile CAS No. 254880-25-6

3-Chloro-4-hydrazinobenzonitrile

Cat. No.: B1305082
CAS No.: 254880-25-6
M. Wt: 167.59 g/mol
InChI Key: SJFYEHDTFWHIBF-UHFFFAOYSA-N
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Description

3-Chloro-4-hydrazinobenzonitrile (molecular formula C₇H₅ClN₃, molecular weight 181.59 g/mol) is a benzonitrile derivative substituted with a chlorine atom at the 3-position and a hydrazine group (-NH-NH₂) at the 4-position of the aromatic ring. This compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly in the preparation of heterocyclic systems and coordination complexes. Its structural features—chloro and hydrazinyl substituents adjacent to a nitrile group—make it a versatile precursor for reactions involving cyclization, nucleophilic substitution, and coordination chemistry.

Properties

IUPAC Name

3-chloro-4-hydrazinylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3/c8-6-3-5(4-9)1-2-7(6)11-10/h1-3,11H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJFYEHDTFWHIBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)Cl)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80383868
Record name 3-Chloro-4-hydrazinobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80383868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

254880-25-6
Record name 3-Chloro-4-hydrazinobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80383868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-hydrazinobenzonitrile typically involves a multi-step process starting from 2-chloro-4-cyanoaniline . The key steps include:

Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are optimized for larger scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-4-hydrazinobenzonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 3-Chloro-4-hydrazinobenzonitrile involves its interaction with various molecular targets and pathways. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing their normal function. Additionally, it can interact with cellular receptors and signaling pathways, leading to changes in cellular function and behavior .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 3-Chloro-4-hydrazinobenzonitrile with structurally related benzonitrile derivatives, emphasizing substituent positions and functional groups:

Compound Name Molecular Formula Substituents (Position) Molecular Weight (g/mol) Key Properties/Applications
This compound C₇H₅ClN₃ Cl (3), -NH-NH₂ (4), -CN (1) 181.59 Precursor for heterocycles, ligands
3-Amino-4-chlorobenzonitrile C₇H₅ClN₂ Cl (4), -NH₂ (3), -CN (1) 167.58 Intermediate in agrochemical synthesis
3-Chloro-4-hydroxy-5-methylbenzonitrile C₈H₆ClNO Cl (3), -OH (4), -CH₃ (5), -CN (1) 181.59 Potential antimicrobial agent
3,4-Dichloro-2-hydroxybenzonitrile C₇H₃Cl₂NO Cl (3,4), -OH (2), -CN (1) 204.01 Herbicide intermediate
3-Hydroxybenzonitrile C₇H₅NO -OH (3), -CN (1) 119.12 mp: 79–81°C; used in polymer chemistry
Key Observations:
  • Substituent Effects: The hydrazine group in the target compound introduces nucleophilic reactivity, distinguishing it from analogs like 3-amino-4-chlorobenzonitrile (amine group) or 3-hydroxy derivatives. This makes it more reactive toward ketones/aldehydes, forming hydrazones or participating in cyclocondensation reactions .
  • Chlorine Position : Compounds with chlorine at the 3-position (e.g., 3-Chloro-4-hydroxy-5-methylbenzonitrile) exhibit enhanced stability against electrophilic substitution compared to 4-chloro analogs due to steric and electronic effects.
  • Biological Activity: Hydrazine derivatives, including benzothiazine-based analogs, are associated with antimicrobial and antitumor activities , whereas hydroxy- or amino-substituted benzonitriles are more commonly linked to agrochemical applications .

Physical Properties and Stability

  • Melting Points : 3-Hydroxybenzonitrile (mp 79–81°C) has a lower melting point compared to chlorinated analogs due to reduced molecular symmetry and weaker intermolecular forces.
  • Stability : Chlorine substituents generally enhance thermal stability but may increase toxicity. The hydrazine group in the target compound necessitates careful handling under inert conditions to prevent oxidation .

Biological Activity

3-Chloro-4-hydrazinobenzonitrile (CAS Number: 254880-25-6) is an organic compound with potential biological activity. This article explores its pharmacological properties, mechanisms of action, and safety profile, drawing on a variety of scientific studies and data sources.

  • Molecular Formula : C7H8ClN3
  • Molecular Weight : 169.61 g/mol
  • Appearance : Off-white solid
  • Melting Point : 241-244 °C (decomposes)
  • Boiling Point : 325.9 °C at 760 mmHg

This compound has been studied for its potential as a cytotoxic agent. It is believed to exert its effects through the inhibition of cellular respiration pathways by being metabolized to cyanide, which inhibits cytochrome c oxidase, a critical component of the mitochondrial electron transport chain .

Cytotoxic Effects

Research indicates that this compound can induce apoptosis in various cancer cell lines. A study demonstrated that it exhibits selective cytotoxicity towards human cancer cells, suggesting its potential as an anti-cancer agent . The compound's ability to disrupt cellular metabolism makes it a candidate for further investigation in cancer therapeutics.

Study on Anticancer Activity

A significant study focused on the anticancer properties of this compound involved its application in vitro against several human cancer cell lines. The results indicated:

  • Cell Lines Tested : HeLa (cervical), MCF-7 (breast), and A549 (lung).
  • IC50 Values :
    • HeLa: 15 µM
    • MCF-7: 12 µM
    • A549: 10 µM

These findings suggest that the compound has promising activity against multiple types of cancer cells, warranting further exploration into its mechanisms and therapeutic applications.

Toxicity Information

The compound is classified as harmful upon exposure:

  • Eye Contact : Causes irritation and may lead to chemical conjunctivitis.
  • Skin Contact : Irritant; harmful if absorbed.
  • Inhalation : Causes respiratory tract irritation.
  • Ingestion : Harmful; may cause gastrointestinal irritation and potentially release cyanide, leading to severe health risks including headache, dizziness, and unconsciousness .

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